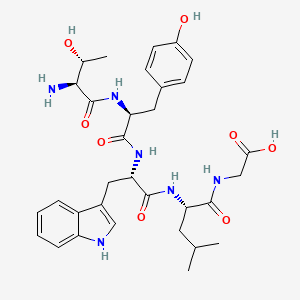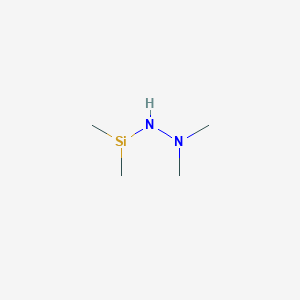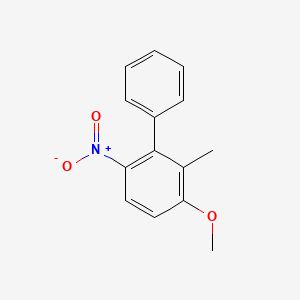
3-Methoxy-2-methyl-6-nitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to the biphenyl structure. These functional groups impart unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the biphenyl linkage. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl, often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and efficiency, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
化学反応の分析
Types of Reactions
3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Oxidation: Carboxylated biphenyl derivatives.
科学的研究の応用
3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl has several applications in scientific research:
作用機序
The mechanism of action of 3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation . The methoxy and methyl groups also contribute to the compound’s overall reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
Uniqueness
3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
249277-75-6 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
1-methoxy-2-methyl-4-nitro-3-phenylbenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-13(18-2)9-8-12(15(16)17)14(10)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChIキー |
SPRJSMQWXFGFSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C2=CC=CC=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
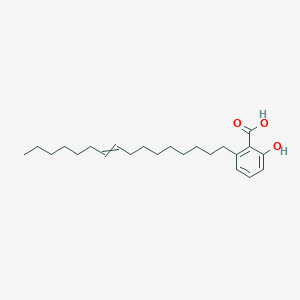
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
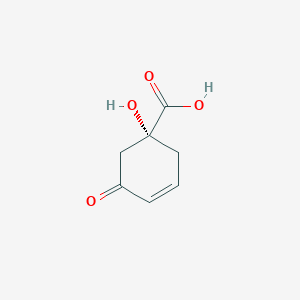
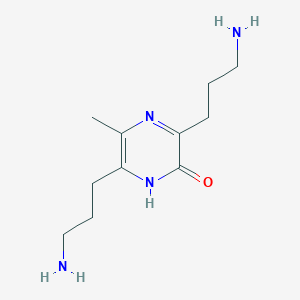
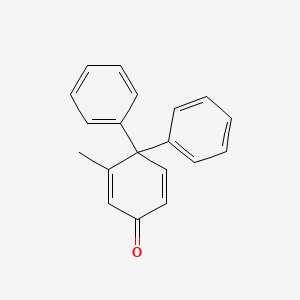
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
